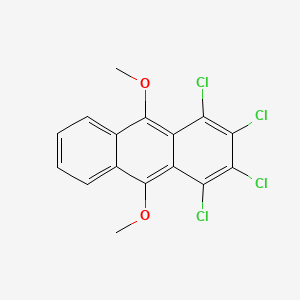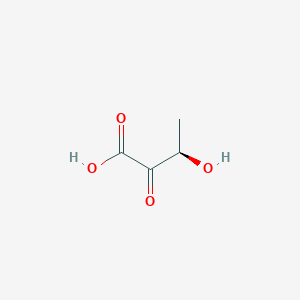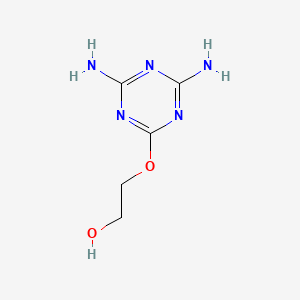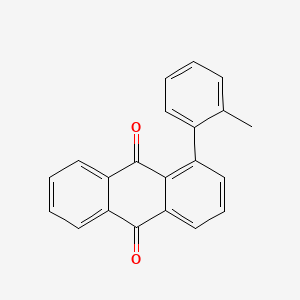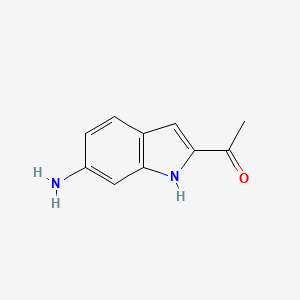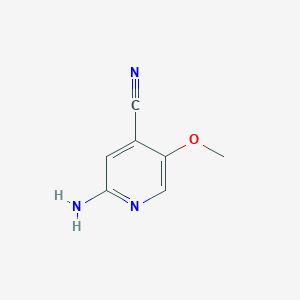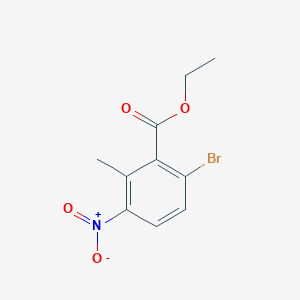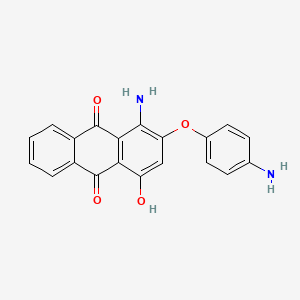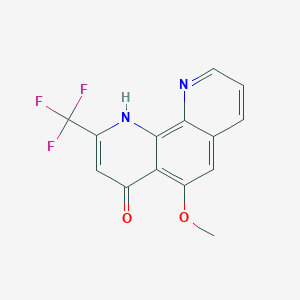
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is a synthetic organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system fused with a pyridine ring. The presence of methoxy and trifluoromethyl groups in this compound significantly alters its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable phenanthroline precursor. This can be achieved using a copper-catalyzed trifluoromethylation reaction under ambient conditions . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the phenanthroline ring system.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-2-(trifluoromethyl)-1H-indole
- 2-(Trifluoromethyl)-1H-indole
- 2-(Trifluoromethyl)-1,10-phenanthroline
Uniqueness
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
1700-97-6 |
|---|---|
Molekularformel |
C14H9F3N2O2 |
Molekulargewicht |
294.23 g/mol |
IUPAC-Name |
5-methoxy-2-(trifluoromethyl)-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-9-5-7-3-2-4-18-12(7)13-11(9)8(20)6-10(19-13)14(15,16)17/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
HQLKURVDIVDCSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=C(NC2=C3C(=C1)C=CC=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


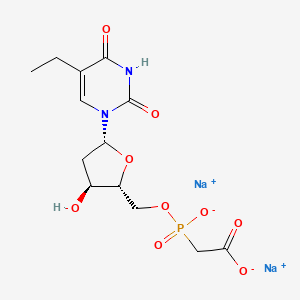

![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)


